Product packaging for 5-Methylcyclohexane-1,3-dione(Cat. No.:CAS No. 4341-24-6)

5-Methylcyclohexane-1,3-dione

Cat. No.: B151930
CAS No.: 4341-24-6
M. Wt: 126.15 g/mol
InChI Key: DMIIMPQQPXUKOO-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The unique structural features of 5-Methylcyclohexane-1,3-dione make it a significant compound in the fields of organic synthesis and medicinal chemistry. Its reactivity allows it to serve as a versatile building block for more complex molecules. cymitquimica.comsolubilityofthings.com The presence of two carbonyl groups enables it to participate in a variety of chemical transformations, including condensation reactions and nucleophilic additions. cymitquimica.com

This compound is frequently utilized as a chemical intermediate in the synthesis of other compounds. Its structure is a key component in the creation of more complex molecular frameworks. For instance, it has been instrumental in the total synthesis of racemic (±)-fawcettimine, a type of Lycopodium alkaloid. chemdad.comsigmaaldrich.com It also serves as a precursor in the synthesis of other complex molecules like 3,6-dimethyl-2-phenylsulfanyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one. chemdad.comsigmaaldrich.com The compound's ability to undergo various reactions, such as acylation and oxidation, further solidifies its role as a versatile intermediate.

In the course of complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction. This compound can function as a protecting group, specifically for aldehydes and ketones. This application is crucial for achieving high yields and selectivity in multi-step synthetic pathways.

The cyclohexane-1,3-dione framework, of which this compound is a derivative, is a common structural motif found in various natural products and bioactive molecules. This core is present in a number of herbicides that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. chesci.com The investigation of this compound and its derivatives is of significant interest for the potential development of new pharmaceuticals and agrochemicals. cymitquimica.com

Historical Context of Cyclohexane-1,3-dione Derivatives in Chemical Research

The study of cyclohexane (B81311) derivatives has a long history, contributing to fundamental progress in organic chemistry since the early 20th century. solubilityofthings.com Cyclohexane-1,3-dione, the parent compound of the series, is produced through the semi-hydrogenation of resorcinol. wikipedia.org In solution, it exists predominantly in its enol tautomer form, a characteristic that influences its reactivity. wikipedia.org

Historically, these diones have been recognized as important building blocks for synthesizing a wide array of compounds, including pharmaceuticals and agricultural chemicals. solubilityofthings.com For example, derivatives of 1,3-cyclohexanedione (B196179) are used to manufacture the antiemetic drug Ondansetron and a variety of commercial herbicides such as cycloxydim, clethodim, and mesotrione. wikipedia.org The versatility and reactivity of the cyclohexane-1,3-dione scaffold have cemented its importance in synthetic chemistry for over a century. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B151930 5-Methylcyclohexane-1,3-dione CAS No. 4341-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIIMPQQPXUKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332467
Record name 5-methylcyclohexane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4341-24-6
Record name 5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylcyclohexane-1,3-dione
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Synthetic Methodologies for 5 Methylcyclohexane 1,3 Dione and Its Derivatives

Classical and Established Synthetic Routes

Established methods for synthesizing the 5-methylcyclohexane-1,3-dione framework often rely on well-understood cyclization reactions. These routes are valued for their reliability and the accessibility of their starting materials.

Cyclization Approaches from Cyclohexanone (B45756) Precursors

One common strategy involves the modification of pre-existing cyclohexanone rings. For instance, the Robinson annulation, a powerful ring-forming reaction, can be employed to construct the dione (B5365651) system. wikipedia.orgscienceinfo.comcollegedunia.com This method typically involves a Michael addition of a cyclohexanone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. scienceinfo.comcollegedunia.com The Wieland-Miescher ketone, a key intermediate in steroid synthesis, is a classic example of a Robinson annulation product derived from 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. wikipedia.orgscienceinfo.com

Another approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. nih.govacs.orgresearchgate.net This reaction proceeds regioselectively to yield 2-substituted tetrahydroindol-4-ones, which can be further converted to valuable indole (B1671886) derivatives. nih.govacs.org

Synthetic Pathways Involving Glyoxal (B1671930) and α-Pinene

A specific method for the synthesis of this compound involves the reaction of glyoxal with α-pinene. cymitquimica.comcymitquimica.com While less commonly detailed in broader literature, this pathway represents a specialized route to this particular dione.

Modern and Advanced Synthetic Strategies

Contemporary synthetic efforts have focused on developing more efficient and selective methods for the preparation of substituted cyclohexane-1,3-diones. These advanced strategies often provide greater control over the final product's structure.

Regioselective Methodologies

Regioselectivity is a critical aspect of synthesizing specifically substituted cyclohexane-1,3-diones. Modern methods have been devised to control the position of substituents on the cyclohexane (B81311) ring with high precision.

A significant advancement in the synthesis of cyclohexane-1,3-dione derivatives is the use of a consecutive Michael-Claisen process. organic-chemistry.orggoogle.com This one-pot reaction involves the double Michael addition of an acetone (B3395972) or substituted acetone enolate to an α,β-unsaturated ester, followed by a Claisen cyclization. organic-chemistry.orggoogle.com This method has proven effective for the synthesis of a variety of substituted cyclohexane-1,3-diones and is noted for its regioselectivity. organic-chemistry.org The reaction conditions, such as the use of sodium hydride as a base and low temperatures, are crucial for minimizing by-products. organic-chemistry.org This approach has been successfully applied to the large-scale synthesis of important intermediates. organic-chemistry.org

Researchers have also explored domino double Michael-Claisen cyclizations to introduce quaternary stereocenters at the C(4) position of the cyclohexane-1,3-dione ring. sci-hub.senih.govacs.org This cascade process, often using a base like potassium t-butoxide, allows for the synthesis of complex 4,4-disubstituted cyclohexane-1,3-diones, which are valuable precursors for intricate alkaloids. sci-hub.senih.govacs.org

The Dieckmann condensation is a well-established method for forming cyclic β-keto esters through the intramolecular condensation of a diester. organic-chemistry.org This reaction is particularly useful for creating five- or six-membered rings. organic-chemistry.org In the context of this compound synthesis, a Dieckman condensation can be employed in a regioselective manner. mdpi.com

One strategy involves the γ-farnesylation of ethyl acetoacetate (B1235776) via dianion allylation, followed by a conjugate addition to ethyl crotonate and subsequent Dieckman condensation. mdpi.com This sequence allows for the controlled synthesis of 6-farnesyl-5-methyl-cyclohexane-1,3-dione. mdpi.com The timing of the alkylation and cyclization steps is critical for achieving the desired regioselectivity. mdpi.com More recently, an aluminum chloride-mediated Dieckmann cyclization has been developed to provide direct access to complex 2-alkyl-1,3-diones from dicarboxylic acids and acid chlorides. researchgate.net

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent efficient synthetic strategies that minimize waste and reduce operational steps by combining multiple transformations in a single flask. This compound is a valuable substrate in such reactions for creating complex molecular scaffolds.

Catalytic Condensations for Fused Heterocycles

The catalytic condensation of this compound with various reagents in one-pot setups is a powerful method for constructing fused heterocyclic systems. These heterocycles are core structures in many pharmacologically active compounds.

A variety of catalysts have been employed to facilitate these transformations. For instance, an efficient synthesis of fused heterocycles like benzoxanthenes, pyrimidoquinolines, and pyrazolopyridines has been achieved through a three-component condensation involving an aromatic aldehyde, an amino-functionalized heterocycle, and this compound, using [NMP]H2PO4 as both the reaction medium and catalyst. researchgate.net Similarly, ruthenium catalysts, such as [Ru(1,5-COD)Cl2]n, have been used for the one-pot synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones from this compound and 2-hydroxybenzyl alcohol. Other catalytic systems, including p-toluenesulfonic acid (p-TSA), triethylbenzylammonium chloride (TEBA), and ZnO nanoparticles, have also proven effective in synthesizing various 4H-chromene derivatives from 1,3-dicarbonyl compounds.

In a different approach, the Ru(II)/Ir(III)-catalyzed C–H bond activation and annulation of cyclic amides with 2-diazo-5-methylcyclohexane-1,3-dione leads to the formation of complex polycyclic nitrogen-containing heterocycles. acs.org Furthermore, this compound is a key reactant in the one-pot, two-step synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. rsc.org

Catalytic Condensation Reactions Involving this compound
ReactantsCatalyst/MediumFused Heterocycle ProductReference
Aromatic aldehydes, Amino pyrazole, this compound[NMP]H2PO4Pyrazolo[3,4-b]quinoline derivatives researchgate.net
2-Hydroxybenzyl alcohol, this compound[Ru(1,5-COD)Cl2]n4H-Benzopyran derivative
2-(p-tolyl)quinazolin-4(3H)-one, 2-diazo-5-methylcyclohexane-1,3-dione[(p-cymene)RuCl2]2 / AgNTf22,6-dimethyl-2,3-dihydro-4H-quinazolino[3,2-f]-phenanthridine-4,14(1H)-dione acs.org
Lawsone, 1,2-phenylenediamines, Aromatic aldehydes, this compoundSilica sulfuric acidBenzo[a]chromeno[2,3-c]phenazine derivatives rsc.org
Domino Knoevenagel/Michael Addition/C-Acylation Sequences

Domino reactions, which involve a cascade of intramolecular transformations, provide a sophisticated route to complex molecules from simple precursors. A notable example is the domino Knoevenagel/Michael addition/C-acylation sequence. Research has demonstrated that the three-component reaction between Meldrum's acid, an aldehyde, and 1,3-bis-(benzotriazol-1-yl)propan-2-one can yield substituted cyclohexane-1,3-diones. arkat-usa.orgresearchgate.net This sequence proceeds through an initial Knoevenagel condensation, followed by a Michael addition, and concludes with an intramolecular C-acylation. arkat-usa.org This methodology has been successfully applied to synthesize 2,4-Bis-(1H-1,2,3-benzotriazol-1-yl)-5-methylcyclohexane-1,3-dione. arkat-usa.org

Synthesis of Substituted 5-Methylcyclohexane-1,3-diones via Domino Reaction
ReactantsSolvent/TempProductYieldReference
Acetaldehyde, 1,3-Bis-(1H-1,2,3-benzotriazol-1-yl)propan-2-one, Meldrum's acidDMF, 60 °C2,4-Bis-(1H-1,2,3-benzotriazol-1-yl)-5-methylcyclohexane-1,3-dione86% arkat-usa.org
Acetaldehyde, 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-one, Meldrum's acidNot Specified4-(1H-1,2,3-Benzotriazol-1-yl)-5-methylcyclohexane-1,3-dione81% arkat-usa.org

Chemoenzymatic and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation leverage the high selectivity of enzymes to perform specific chemical modifications, often under mild conditions. These approaches are particularly valuable for creating chiral molecules from prochiral substrates.

Enzymatic Conversion Pathways to Hydroxylactones

Biotransformation provides a green chemistry route to valuable derivatives of this compound. A multi-step synthesis first converts this compound into a γ,δ-unsaturated acid. mdpi.com This acid is then chemically transformed into corresponding halolactones (chlorolactone, bromolactone, and iodolactone). mdpi.com

These halolactones serve as substrates for microbial biotransformation. Screening studies have identified fungal strains capable of converting these halolactones into hydroxylactones through hydrolytic dehalogenation. researchgate.net Specifically, Cunninghamella japonica AM472 and Fusarium culmorum AM10 have been shown to effectively transform the halolactones into 2-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one with good yields. researchgate.net The mechanism of this enzymatic conversion is akin to an SN2 substitution, where a hydroxyl group is typically introduced in an equatorial position. mdpi.com The resulting hydroxylactone was found to be structurally distinct from its synthetically prepared analog. mdpi.com

Biotransformation of Halolactones to Hydroxylactone
SubstrateFungal StrainProductReference
2-chloro-4-methyl-9-oxabicyclo-[4.3.0]nonan-8-oneCunninghamella japonica AM472, Fusarium culmorum AM102-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one researchgate.net
2-bromo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneCunninghamella japonica AM472, Fusarium culmorum AM102-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one researchgate.net
2-iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneAbsidia cylindrosporaHydroxylactone mdpi.com

Desymmetrization Reactions in Complex Molecule Synthesis

Desymmetrization is a powerful strategy in asymmetric synthesis, where a prochiral or meso compound is transformed into a chiral molecule by selectively reacting one of its two identical functional groups. This approach has been pivotal in the total synthesis of complex natural products.

A prominent example is the use of this compound in the total synthesis of the Lycopodium alkaloid, (−)-Lycoperine A. nih.govacs.orgacs.org The synthetic route hinges on the creation of a key octahydroquinoline intermediate, which is prepared via a desymmetrization reaction. nih.govresearchgate.net The process begins by combining this compound with acrolein to produce a symmetric hemiacetal. nih.gov The crucial desymmetrization step is then achieved through the condensation of this hemiacetal with a chiral amino alcohol auxiliary, catalyzed by a Lewis acid, to form a vinylogous amide. nih.gov This reaction establishes the critical stereochemistry at the C8 methyl center, albeit with modest selectivity depending on the catalyst and auxiliary used. nih.gov This strategy simplifies the synthesis by creating chirality from an accessible, symmetric starting material. rsc.org

Desymmetrization of a this compound Derivative
EntryChiral AuxiliaryLewis AcidDiastereomeric SelectivityReference
1(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olTi(O-i-Pr)41.5:1 nih.gov
2(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olSc(OTf)31:1.1 nih.gov
3(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olYb(OTf)31:1.3 nih.gov

Reaction Mechanisms and Reactivity of 5 Methylcyclohexane 1,3 Dione

Fundamental Reaction Pathways

The core reactivity of 5-methylcyclohexane-1,3-dione revolves around its ability to form enolates, which act as potent nucleophiles. This reactivity is central to alkylation and derivatization reactions. The compound also exhibits a dynamic equilibrium between its keto and enol tautomers, a phenomenon that influences its reaction pathways.

Alkylation and Derivatization Reactions

The presence of an acidic methylene (B1212753) proton between the two carbonyl groups makes this compound readily amenable to a variety of alkylation and acylation reactions. These reactions typically proceed via the formation of an enolate intermediate in the presence of a base.

One of the most common derivatizations is C-acylation. For instance, the synthesis of 2-acetyl-5-methylcyclohexane-1,3-dione (B3057513) is widely reported through the base-catalyzed acylation of this compound with acetyl chloride. researchgate.net The reaction is typically carried out using a base such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), which also serves as the solvent, to facilitate the formation of the enolate that subsequently reacts with the acylating agent. researchgate.net

Reactant 1Reactant 2Base/SolventTemperatureDurationYieldReference
This compoundAcetyl chloridePyridine or DIPEAReflux (80–100°C)4–6 hours78–85% researchgate.net

The regioselectivity of alkylation can be a significant challenge. For example, attempts to alkylate this compound with farnesyl bromide resulted in a mixture of four products, with the C,C-dialkylated compound being the major product. sioc-journal.cn However, highly regioselective methods have been developed. By controlling the timing of allylation and cyclization reactions involving precursors like ethyl acetoacetate (B1235776) and ethyl crotonate, specific isomers such as 2-farnesyl-5-methyl-cyclohexane-1,3-dione can be synthesized in good yields. sioc-journal.cn

Derivatization is also a key strategy for producing compounds with specific biological activities. For example, various derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. researchgate.net These syntheses often involve multi-step reactions, such as the condensation of this compound with other molecules to create more complex structures. cymitquimica.com

Thermal Isomerization Processes

While specific studies focusing solely on the thermal isomerization of this compound are not extensively documented in the reviewed literature, the inherent keto-enol tautomerism is a fundamental isomerization process. This equilibrium is influenced by factors such as solvent polarity. chemicalbook.comeie.gr In polar aprotic solvents like DMSO, the keto form tends to be favored, whereas in non-polar solvents, the enol form can be more prevalent. semanticscholar.org The stability of the enol form is enhanced by the potential for intramolecular hydrogen bonding and conjugation, which is a common feature in 1,3-dicarbonyl compounds. chemicalbook.com

Radical Reaction Mechanisms

In addition to ionic pathways, this compound can participate in reactions involving radical intermediates. These reactions open up alternative routes for C-C bond formation and functionalization.

Metal-Free Coupling and Isomerization Studies

Research has demonstrated the viability of metal-free oxidative coupling and isomerization reactions involving this compound. In one study, a metal-free reaction between isocyanides and cyclic 1,3-diones, including the 5-methyl derivative, was achieved using di-tert-butyl peroxide (DTBP) as a radical initiator. acs.org This reaction proceeds via a radical pathway to achieve Csp³-H functionalization and results in the synthesis of β-aminoenones. acs.org The addition of radical scavengers like TEMPO was found to completely inhibit the reaction, providing evidence for the radical mechanism. acs.org

Another example of a metal-free reaction is the DBU-catalyzed [3+2] cycloaddition of aryl azides with activated cyclic C-H acids, including this compound. researchgate.net This method provides a route to fused 1,2,3-triazoles under heating in PEG-400. researchgate.net

Transition Metal-Catalyzed C-C Bond Constructions

Transition metal catalysts offer powerful tools for the selective formation of C-C bonds. Ruthenium and iridium catalysts have been successfully employed in the C-H bond activation and annulation of cyclic amides with 2-diazo-5-methylcyclohexane-1,3-dione. mdpi.com This reaction provides access to complex heterocyclic structures like 8H-isoquinolino[1,2-b]quinazolin-8-ones. mdpi.com The catalytic cycle involves the activation of a C-H bond by the metal center, followed by reaction with the diazo compound. mdpi.com

Reactant 1Reactant 2Catalyst SystemTemperatureYieldReference
2-(p-tolyl)quinazolin-4(3H)-one2-diazo-5-methylcyclohexane-1,3-dione[(p-cymene)RuCl₂]₂ (3 mol%)90°C58% (for 3a) mdpi.com
Phthalazin-1(2H)-one2-diazo-5,5-dimethylcyclohexane-1,3-dione(IrCp*Cl₂)₂/AgSbF₆100°C93% (for 5a) mdpi.com

These transition metal-catalyzed reactions highlight the utility of this compound as a building block in the synthesis of complex, polycyclic molecules.

Conformational Dynamics and Isomerization

The conformational landscape of the cyclohexane-1,3-dione ring system has been studied computationally. The chair conformation is generally the most stable, but the molecule can undergo ring inversion through twist-boat intermediates. The energy barrier for the chair-chair interconversion in the parent 1,3-cyclohexanedione (B196179) is relatively low. The presence of the methyl group at the 5-position influences the conformational equilibrium, generally favoring an equatorial position for the methyl group to minimize steric interactions.

The primary form of isomerization is the keto-enol tautomerism. NMR studies have shown that the position of this equilibrium is highly dependent on the solvent. chemicalbook.comeie.gr The enol form can exist as different isomers, and the stability of these is influenced by the substitution pattern on the ring. chemicalbook.com For instance, in substituted cyclohexane-1,3-diones, one enolic form may be more stable and thus preferentially formed. chemicalbook.com This tautomerism is fundamental to the compound's reactivity, as the enol and enolate forms are the key nucleophilic species in many of its reactions. chemicalbook.comeie.gr

Applications of 5 Methylcyclohexane 1,3 Dione in Complex Chemical Syntheses

Natural Product Total Synthesis

The strategic application of 5-methylcyclohexane-1,3-dione has been instrumental in the total synthesis of various natural products, enabling the construction of complex carbocyclic and heterocyclic frameworks.

Synthesis of Alkaloids

This compound serves as a crucial starting material in the synthesis of several Lycopodium alkaloids, a class of natural products known for their structural diversity and significant biological activities. nih.gov

Fawcettimine (B102650): The racemic total synthesis of (±)-fawcettimine has been accomplished utilizing this compound as a key precursor. sigmaaldrich.com This synthesis highlights the utility of the dione (B5365651) in constructing the characteristic tricyclic core of the fawcettimine class of alkaloids. ub.edu

Preparation of Terpenophenols

The regioselective synthesis of terpenophenols, a class of natural products with interesting biological properties, has been achieved using this compound derivatives.

Grifolin (B191361) and Neogrifolin: The total synthesis of grifolin and neogrifolin, which are regioisomeric terpenophenols, has been developed through procedures involving this compound. mdpi.comresearchgate.net One strategy involves the regioselective preparation of 2-farnesyl-5-methyl-cyclohexane-1,3-dione and 6-farnesyl-5-methyl-cyclohexane-1,3-dione. mdpi.comsciprofiles.com Subsequent oxidative aromatization of these intermediates yields grifolin and neogrifolin, respectively. mdpi.comdntb.gov.uamdpi.com Another approach to grifolin involves the condensation of this compound with farnesal. amazonaws.com

Construction of Fused Ring Systems

The reactivity of this compound makes it a valuable component in the synthesis of various fused ring systems, which are common motifs in complex natural products and other functional molecules. It participates in reactions that form new rings fused to the cyclohexane (B81311) core.

For instance, it has been used in DBU-catalyzed [3+2] cycloaddition reactions with aryl azides to produce fused 1,2,3-triazoles. researchgate.net Additionally, it is a reactant in one-pot, four-component condensation reactions to create functionalized benzo[c]chromeno[2,3-a]phenazine derivatives. researchgate.net The dione also undergoes reactions to form spirocyclopropanes, which can then be used in further synthetic transformations. jst.go.jp

Pharmaceutical and Agrochemical Intermediate Synthesis

Beyond its role in natural product synthesis, this compound and its derivatives are important intermediates in the preparation of compounds for the pharmaceutical and agrochemical industries. google.comresearchgate.net

Precursors for Herbicidal Agents

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides. google.comresearchgate.net this compound can serve as a precursor to these herbicidally active molecules. google.com The structural motif is found in several commercial grass herbicides. researchgate.net

Building Blocks for Biologically Active Molecules

The versatility of this compound makes it a key building block for a variety of biologically active molecules. google.comsigmaaldrich.cn Its ability to undergo various chemical transformations allows for the synthesis of diverse molecular scaffolds with potential applications in medicine and agriculture. researchgate.net For example, it is a versatile intermediate for the synthesis of methyl-3-(2,4-dimethoxyphenyl)propanoate, which is a key component of several biologically active molecules. google.comresearchgate.net

Advanced Organic Transformations

This compound serves as a versatile precursor in a variety of advanced organic transformations, enabling the construction of complex molecular architectures. Its reactive dicarbonyl functionality and the presence of a methyl group on the cyclohexane ring allow for regio- and stereoselective reactions, leading to the formation of intricate cyclic and spirocyclic systems.

A significant application of this compound is in the synthesis of spirocyclopropanes. These strained ring systems are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. The reaction of this compound with specific reagents allows for the efficient construction of the spiro[2.5]octane skeleton.

One effective method involves the reaction of this compound with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of powdered potassium carbonate in ethyl acetate (B1210297) at room temperature. jst.go.jp This reaction proceeds smoothly to afford 5-methylspiro[2.5]octane-4,8-dione in high yield. jst.go.jp The general reaction scheme for the formation of spirocyclopropanes from various 1,3-cyclohexanediones is presented below.

Table 1: Synthesis of Spirocyclopropanes from 1,3-Cyclohexanediones

Entry Cyclohexanedione Derivative Product Yield (%)
1 This compound 5-Methylspiro[2.5]octane-4,8-dione 88
2 Dimedone 6,6-Dimethylspiro[2.5]octane-4,8-dione 88
3 5-Isopropylcyclohexane-1,3-dione 5-Isopropylspiro[2.5]octane-4,8-dione 80
4 5-Phenylcyclohexane-1,3-dione 5-Phenylspiro[2.5]octane-4,8-dione 82

Data sourced from a study on the synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes. jst.go.jp

These spirocyclopropane derivatives, such as this compound-2-spirocyclopropane, are valuable intermediates. For instance, they can undergo ring-opening cyclization reactions with primary amines like benzylamine (B48309) to produce highly substituted tetrahydroindol-4(5H)-ones, which are precursors for various indole (B1671886) derivatives. nii.ac.jp

This compound is a key starting material in the multi-step synthesis of bicyclic halolactones and hydroxylactones. These compounds are of interest due to their potential biological activities. mdpi.comnih.gov The synthetic pathway typically begins with the conversion of this compound to a γ,δ-unsaturated acid. mdpi.comresearchgate.net This unsaturated acid then undergoes halolactonization to yield the corresponding chloro-, bromo-, and iodolactones. mdpi.comresearchgate.net

The general scheme for this transformation is as follows:

Five-step synthesis: this compound is converted into a γ,δ-unsaturated acid. mdpi.com

Halolactonization: The γ,δ-unsaturated acid is treated with a halogen source to produce the corresponding bicyclic halolactone. mdpi.com For example, iodolactonization is a common method used to form iodolactones. nih.govresearchgate.net

Biotransformation: The resulting halolactones can be converted into hydroxylactones through microbial or enzymatic methods. This transformation often proceeds via a hydrolytic dehalogenation mechanism. mdpi.comnih.gov

Table 2: Conversion of Halolactones Derived from this compound to Hydroxylactone

Substrate Biocatalyst Product Conversion (%)
Bromolactone Fusarium culmorum AM10 Hydroxylactone 78.8
Chlorolactone Cunninghamella japonica AM472 Hydroxylactone ~55-60
Bromolactone Cunninghamella japonica AM472 Hydroxylactone ~55-60
Iodolactone Cunninghamella japonica AM472 Hydroxylactone ~55-60

Data sourced from a study on the biotransformation of halolactones. mdpi.com

The hydroxylactones produced through this synthetic route are valuable for further chemical modifications and for biological activity screening. mdpi.comnih.gov

Analytical Derivatization Applications

While direct applications of this compound in analytical derivatization are not extensively documented, its parent compound, cyclohexane-1,3-dione, is utilized as a derivatizing agent for the analysis of aldehydes. nih.govresearchgate.net This application is based on the reaction between the active methylene (B1212753) group of the dione and the carbonyl group of the aldehyde, which leads to the formation of a stable and detectable derivative.

This principle is highly relevant to this compound. The presence of the methyl group is unlikely to hinder the reactivity of the active methylene protons required for the derivatization reaction. Therefore, this compound can be considered a potential reagent for similar applications.

The derivatization reaction is typically used in conjunction with analytical techniques such as micellar electrokinetic chromatography (MEKC) with diode array detection or high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govjasco.co.uk The derivatization enhances the detectability of aldehydes, which are often present in low concentrations in various samples, including food and beverages. nih.govresearchgate.net

The advantages of using cyclohexane-1,3-dione and its derivatives as derivatizing agents include:

High selectivity and sensitivity. nih.govresearchgate.net

Formation of a single derivative per aldehyde, avoiding isomers. researchgate.net

Good stability of the resulting derivatives. nih.gov

Aqueous solubility and simple preparation steps. nih.govresearchgate.net

Table 3: Comparison of Derivatizing Agents for Aldehyde Analysis

Derivatizing Agent Key Features
Cyclohexane-1,3-dione (CHD) Stable, water-soluble, high selectivity, sensitive, simple preparation. nih.govresearchgate.net
3-Methyl-2-benzothiazolinone hydrazone (MBTH) Commonly used but can be less stable and more complex to use. researchgate.net
Phenylhydrazine-4-sulfonic acid (PHSA) Another alternative, but CHD offers advantages in simplicity and stability. researchgate.net

Given these properties, this compound represents a promising candidate for the development of new analytical methods for the determination of aldehydes in various matrices.

Advanced Characterization and Computational Studies of 5 Methylcyclohexane 1,3 Dione Systems

Spectroscopic Analysis in Elucidating Molecular Structures

Spectroscopic methods are indispensable tools for the detailed structural analysis of 5-Methylcyclohexane-1,3-dione, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular structure of this compound in solution. The 1,3-dicarbonyl moiety allows the molecule to exist in a tautomeric equilibrium between the diketo and keto-enol forms, which can be investigated using NMR. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and methylene (B1212753) protons can be observed. chemicalbook.com The presence of the enol form can be identified by the appearance of a signal for the enolic proton.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is highly effective for determining the number of non-equivalent carbon atoms and their electronic environments. libretexts.org For this compound, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons, the methyl carbon, and the methylene carbons of the cyclohexane (B81311) ring. chemicalbook.com The chemical shifts of the carbonyl carbons can provide evidence for the presence of the diketo or keto-enol tautomers. The symmetry of the molecule can also be inferred from the number of distinct carbon signals. docbrown.info

¹³C NMR Spectral Data for this compound
Carbon AtomChemical Shift (ppm)
C=O~200-210
CH₂ (adjacent to C=O)~50-60
CH (with methyl group)~30-40
CH₂ (beta to C=O)~40-50
CH₃~20-25

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. chemicalbook.com

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. The presence of the enol tautomer can be inferred from a broad absorption band in the O-H stretching region (around 3400-2500 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹). The C-H stretching vibrations of the methyl and methylene groups are also observed in the 2850-3000 cm⁻¹ region. thermofisher.comthermofisher.com

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1700-1725
O-H (Enol)Stretching (broad)3400-2500
C=C (Enol)Stretching1600-1650
C-H (Alkyl)Stretching2850-3000

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of this compound. cymitquimica.comepa.gov HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₇H₁₀O₂). nih.gov This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer structural information about the molecule.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides powerful tools to complement experimental studies, offering deeper insights into the structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Applications in Conformational and Tautomeric Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations are instrumental in studying the tautomeric equilibrium between the diketo and various keto-enol forms. researchgate.net These calculations can predict the relative stabilities of the different tautomers in the gas phase and in solution, often showing good agreement with experimental observations from NMR spectroscopy. researchgate.netmdpi.com

Theoretical studies on similar cyclohexane-1,3-dione systems have shown that the choice of DFT functional and basis set can influence the predicted relative energies of the tautomers. qub.ac.ukqub.ac.uk By modeling the solvent effects, a more accurate picture of the tautomeric equilibrium in different environments can be obtained. researchgate.net

Conformational Energy Landscape Mapping

The cyclohexane ring in this compound is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. Mapping the conformational energy landscape is essential for understanding the molecule's flexibility and the preferred spatial arrangement of its atoms.

Quantum chemical calculations can be employed to determine the energies of these different conformations and the energy barriers for their interconversion. These studies help to identify the most stable conformer(s) of this compound. For substituted cyclohexanes, the position of the substituent (axial or equatorial) significantly impacts the conformational stability. Theoretical modeling allows for a detailed exploration of these conformational preferences, which can influence the molecule's reactivity and interactions.

Analysis of Tautomeric Stability through Gibbs Free Energy Calculations

The inherent structural nature of this compound allows it to exist in different tautomeric forms, primarily the diketo and various enol forms. The equilibrium between these tautomers is crucial as it dictates the molecule's reactivity, polarity, and biological interactions. Computational chemistry provides a powerful lens to investigate the relative stability of these tautomers through the calculation of Gibbs free energy (ΔG).

Theoretical studies on similar cyclic β-dicarbonyl compounds have demonstrated that the relative stability of tautomers can be accurately predicted using quantum mechanical calculations. researchgate.netresearchgate.net The process involves optimizing the geometry of each possible tautomer (the diketo form and the different possible enol forms) to find their lowest energy state. Following optimization, Gibbs free energy is calculated for each tautomer. The tautomer with the lowest Gibbs free energy is considered the most stable and, therefore, the most abundant form at equilibrium under specific conditions (e.g., in the gas phase or in a particular solvent).

A conceptual summary of the data obtained from such a study is presented below:

Tautomer of this compoundOptimized Energy (Hartree)Gibbs Free Energy (kcal/mol)Relative Population (%)
Diketo form(hypothetical value)(hypothetical value)(hypothetical value)
Enol form A (3-hydroxy-5-methylcyclohex-2-en-1-one)(hypothetical value)(hypothetical value)(hypothetical value)
Enol form B (5-hydroxy-3-methylcyclohex-2-en-1-one)(hypothetical value)(hypothetical value)(hypothetical value)

Table 1: Hypothetical Gibbs Free Energy data for the tautomers of this compound. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure Analysis (e.g., Natural Bond Orbital Studies)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed, quantitative picture of the electronic structure of a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.denumberanalytics.com For this compound, NBO analysis offers profound insights into its chemical behavior.

NBO analysis works by transforming the calculated molecular orbitals into a set of localized natural bond orbitals. uni-muenchen.de This allows for the examination of:

Charge Distribution: It calculates the natural atomic charges on each atom, providing a more robust description of the charge distribution than other methods. This is key to understanding the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Bonding and Hybridization: The analysis describes the composition of the bonds in terms of the hybrid orbitals (e.g., sp², sp³) on each atom. For the enol tautomer of this compound, it can quantify the p-character of the orbitals forming the C=C and C=O double bonds.

Hyperconjugative Interactions: A critical feature of NBO analysis is its ability to identify and quantify delocalization effects through second-order perturbation theory. uni-muenchen.de It measures the stabilization energy resulting from the interaction between a filled (donor) NBO (like a bond or a lone pair) and an empty (acceptor) NBO (like an antibonding orbital). nih.gov In the enol form of this compound, this can reveal the extent of electron delocalization within the conjugated system, which contributes to its stability. For example, the interaction between the oxygen lone pair (donor) and the π* antibonding orbital of the C=C bond (acceptor) can be quantified.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) of C=Oπ* (C=C)(hypothetical value)
π (C=C)π* (C=O)(hypothetical value)
σ (C-H)σ* (C-C)(hypothetical value)

Table 2: Hypothetical NBO analysis output for the enol form of this compound, showing key donor-acceptor interactions and their stabilization energies.

Computational Drug Design and Predictive Modeling

The scaffold of cyclohexane-1,3-dione is a valuable starting point for the design of new therapeutic agents, particularly kinase inhibitors. acs.orgnih.gov Computational methods are instrumental in rationally designing and predicting the activity of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For derivatives of cyclohexane-1,3-dione, QSAR has been successfully employed to develop models that predict their anticancer activity, for instance, against non-small-cell lung cancer (NSCLC) cell lines. nih.gov

The process involves several key steps:

Data Set Collection: A series of cyclohexane-1,3-dione derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. acs.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. acs.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external test sets of compounds. nih.gov

A study on cyclohexane-1,3-dione derivatives as potential c-Met inhibitors used a combination of descriptor types to build their QSAR models. nih.gov

Descriptor TypeExamplesRelevance to Activity
Physicochemical Polar Surface Area (PSA), Connolly Molecular Area (CMA)Relates to molecule size, shape, and ability to cross membranes.
Electronic HOMO/LUMO energies, Total Energy (E_T)Describes electronic reactivity, stability, and charge transfer capabilities.
Topological Total ConnectivityQuantifies molecular branching and complexity.
Quantum Chemical Stretch-Bend energy (S-B), H-bond acceptors (HBA)Reflects intramolecular forces and potential for specific interactions.

Table 3: Types of molecular descriptors used in QSAR modeling of cyclohexane-1,3-dione derivatives. nih.gov

The resulting QSAR models can then be used to predict the activity of newly designed, virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. acs.org

Molecular Dynamics Simulations of Ligand-Protein Interactions

Once promising lead compounds are identified, for example through QSAR and molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex in a more realistic, solvated environment. nih.govnih.gov This technique provides crucial insights into the stability of the binding pose and the nature of the interactions over time.

In the context of designing this compound derivatives as kinase inhibitors (e.g., c-Met inhibitors), MD simulations can:

Assess Binding Stability: An MD simulation tracks the positions of all atoms in the system over a period of time (typically nanoseconds). nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. nih.gov

Analyze Intermolecular Interactions: The simulation trajectory can be analyzed to monitor key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.nettandfonline.com This helps to confirm which interactions are persistent and critical for binding affinity.

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

A typical workflow for an MD simulation study involves setting up the system (solvated protein-ligand complex in a simulation box), energy minimization, equilibration, and a final production run. nih.gov The results validate the proposed binding mode and provide a dynamic understanding of the molecular recognition process, guiding further optimization of the lead compound. nih.gov

Biological Activity Research and Mechanistic Investigations of 5 Methylcyclohexane 1,3 Dione Derivatives

Anticancer Activity Studies

Derivatives of 5-Methylcyclohexane-1,3-dione have emerged as promising candidates in the field of oncology, particularly in the context of non-small-cell lung cancer (NSCLC).

Mechanisms of Action against Non-Small-Cell Lung Cancer Cell Lines

Recent investigations have centered on the ability of these derivatives to inhibit the c-Met receptor tyrosine kinase, a protein implicated in the proliferation of various cancer cells, including NSCLC. nih.gov A novel diarylcyclohexanone derivative, MHY4571, has been shown to suppress the protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, which is linked to the proliferation of NSCLC cells. nih.gov Treatment with MHY4571 led to a dose-dependent reduction in the phosphorylation of CREB and inhibited PKA activity by over 70%. nih.gov This inhibition of the PKA-CREB signaling pathway ultimately reduces the viability of lung cancer cells and promotes caspase-3-dependent apoptosis, or programmed cell death. nih.gov

Furthermore, in vitro studies have demonstrated that cyclohexane-1,3-dione derivatives exhibit significant cytotoxicity against a panel of cancer cell lines, including the NSCLC lines H460 and A549. nih.gov The rationale for using the H460 cell line is its high surface protein content, which is over 50% greater than that of A549 cells, potentially contributing to its faster growth rate. nih.gov The inhibitory effects of these derivatives are not limited to c-Met but also extend to other receptor tyrosine kinases such as EGFR and VEGFR-2.

Inhibitory Activity of this compound Derivatives on Various Cancer Cell Lines
Cell LineCancer TypeObserved EffectReference
H460Non-Small-Cell Lung CancerSignificant cytotoxicity nih.gov
A549Non-Small-Cell Lung CancerSignificant cytotoxicity nih.gov
HCC95Squamous Non-Small-Cell Lung CancerReduced cell viability nih.gov
NCI-H1703Squamous Non-Small-Cell Lung CancerReduced cell viability nih.gov
HT29Human Colorectal CancerSignificant cytotoxicity nih.gov
MKN-45Gastric CarcinomaSignificant cytotoxicity nih.gov
U87MGMalignant GliomaSignificant cytotoxicity nih.gov
SMMC-7721Hepatocellular CarcinomaSignificant cytotoxicity nih.gov
MDA-MB-231Breast AdenocarcinomaAnticancer activity researchgate.net

Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) of cyclohexane-1,3-dione derivatives has been crucial in understanding and enhancing their anticancer potential. nih.gov Studies have shown a strong correlation between the chemical structure of these molecules and their biological activity. nih.gov Modifications to the core cyclohexane-1,3-dione structure, particularly the substitutions introduced, directly influence their cytotoxic effects. nih.gov

For instance, the synthesis of a series of anilino enaminones from this compound revealed that substitutions on the phenyl group have a potent influence on their inhibitory action. researchgate.net This highlights the importance of the structural rigidity and the nature of the substituent groups in determining the anticancer efficacy. researchgate.netmdpi.com Advanced computational techniques such as QSAR modeling and molecular docking have been employed to identify lead compounds with promising activity against NSCLC cells, further emphasizing the significance of structural modifications in enhancing efficacy.

Antimicrobial Activity Studies

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial and Antifungal Mechanisms

Research has shown that derivatives of cyclohexane-1,3-diones exhibit notable antimicrobial and antifungal properties. For example, arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds have been tested against various bacterial strains including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, as well as the fungus Candida albicans. researchgate.net

Similarly, newly synthesized quinoline (B57606) derivatives incorporating a 5,5-dimethylcyclohexane-1,3-dione (B117516) moiety have shown high levels of antibacterial activity against strains such as Enterobacter cloacae, Staphylococcus haemolyticus, Bacillus cereus, and Staphylococcus aureus. researchgate.net These derivatives also demonstrated significant inhibitory activity against fungal strains like Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. researchgate.net The antimicrobial screening was performed using the disc diffusion method. researchgate.netresearchgate.net

Enhanced Activity through Metal Complexation

A promising strategy to enhance the antimicrobial activity of organic compounds is through complexation with metal ions. clinmedjournals.org Studies on new cyclohexane-1,3-dione ligands and their metal complexes have shown that these complexes can exhibit mild to moderate antibacterial activity. cabidigitallibrary.org For instance, metal complexes of a tridentate Schiff-base thiosemicarbazone ligand derived from 5,5-dimethyl-cyclohexane-1,3-dione were synthesized and tested against several bacterial and fungal species. researchgate.net

The antibacterial properties of metal complexes of 3-methylcyclohexane-1,2-dione (B25814) have also been evaluated, with certain complexes, particularly those with zinc and copper, showing enhanced activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. This suggests that the formation of metal complexes can be a viable approach to developing more potent antimicrobial agents from cyclohexane-1,3-dione derivatives. clinmedjournals.orgarabjchem.org

Antimicrobial Activity of this compound Derivatives
Derivative TypeTested OrganismsObserved EffectReference
Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Candida albicansAntimicrobial and antifungal activity researchgate.net
Quinoline derivativesEnterobacter cloacae, Staphylococcus haemolyticus, Bacillus cereus, Staphylococcus aureus, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, Candida albicansHigh antibacterial and inhibitory antifungal activity researchgate.net
Metal complexes of cyclohexane-1,3-dione ligandsEscherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimuriumMild antibacterial activity cabidigitallibrary.org
Zinc and copper complexes of 3-methylcyclohexane-1,2-dioneGram-positive and Gram-negative bacteriaEnhanced antibacterial activity

Insect Deterrent and Attractant Properties

In addition to their therapeutic potential, derivatives of this compound have been investigated for their effects on insects. Specifically, the biotransformation of this compound into various lactones has revealed interesting deterrent and attractant properties against the peach-potato aphid (Myzus persicae). mdpi.com

In these studies, different halolactones were synthesized from this compound. mdpi.com Chlorolactone and bromolactone demonstrated significant deterrent activity, causing the aphids to avoid treated leaves. The indices of deterrence after 24 hours were notably high for these compounds. mdpi.com Conversely, another derivative, a hydroxylactone, acted as a weak attractant for the aphids. mdpi.com An iodolactone derivative did not show a significant effect on aphid settling behavior but displayed a tendency to inhibit it. mdpi.com These findings suggest that specific structural modifications to the this compound scaffold can lead to compounds with either insect-repelling or attracting properties.

Aphid Settling Bioassays

Research into the effects of this compound derivatives on aphids has utilized settling bioassays to determine their potential as deterrents or attractants. In one study, various bicyclic halolactones synthesized from this compound were tested on the peach-potato aphid, Myzus persicae. mdpi.comresearchgate.net The experiments, conducted using apterous females on Brassica pekinensis, aimed to assess the influence of these compounds on aphid settling behavior. researchgate.net

The results indicated that different derivatives elicited varied responses. For instance, a chlorolactone and a bromolactone derivative demonstrated significant deterrence to the aphids, particularly after two hours of exposure. mdpi.com In contrast, a hydroxylactone derivative was found to be a weak attractant. mdpi.comresearchgate.net

Correlation of Structural Modifications with Behavioral Effects

The behavioral responses of aphids to this compound derivatives are closely linked to their structural characteristics. The incorporation of halogen atoms, such as chlorine and bromine, into the lactone structure derived from this compound appears to be a key factor in their deterrent activity. mdpi.com

Studies on similar cyclic monoterpenes have also highlighted the importance of halogenation in modifying feeding deterrent activity against various insect species, including aphids. researchgate.net The number and type of halogen substituent (chlorine or bromine) in the cyclohexane (B81311) ring have been shown to clearly affect the antifeedant potential of these compounds. researchgate.net For the derivatives of this compound, the deterrence indices calculated 24 hours after exposure were notably high for the chloro- and bromolactones, indicating a lasting effect on aphid behavior. mdpi.com Conversely, the presence of a hydroxyl group in place of a halogen resulted in a weak attractant effect, underscoring the critical role of specific functional groups in dictating the interaction between these compounds and aphids. mdpi.comresearchgate.net

Table 1: Aphid Settling Bioassay Results for this compound Derivatives

Compound Aphid Species Observation Deterrence Index (ID) at 24h
Chlorolactone derivative Myzus persicae Significant avoidance of treated leaves 0.5 mdpi.com
Bromolactone derivative Myzus persicae Significant avoidance of treated leaves 0.4 mdpi.com
Iodolactone derivative Myzus persicae Tendency to inhibit settling Not specified
Hydroxylactone derivative Myzus persicae Weak attractant -0.3 researchgate.net

Anti-inflammatory and Cytotoxic Research

Beyond their effects on insects, derivatives of this compound have been investigated for their potential in medicinal chemistry, specifically for their anti-inflammatory and cytotoxic activities. google.comgoogle.com

Insights from Polyketide-Derived Activity

Compounds containing the 1,3-dione moiety, which are structurally related to polyketides, are known to exhibit a wide range of biological activities. mdpi.com The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potential therapeutic properties. For example, the condensation of this compound with aqueous methylamine (B109427) leads to the formation of a chloroenaminoketone derivative, which can be further modified. semanticscholar.org

General Bioactivity Screening and Target Identification

General bioactivity screening has been a crucial step in identifying the potential therapeutic applications of this compound derivatives. These screening efforts have explored a range of biological targets. For instance, certain arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives, which are structurally similar, have been synthesized and evaluated for their antioxidant, antimicrobial, and cytotoxic activities. researchgate.net One study demonstrated that these compounds exhibited cytotoxic activity against a liver hepatocellular carcinoma cell line (Hep G2). researchgate.net

Furthermore, research into anilino enaminones derived from this compound has identified them as positive allosteric modulators of GABAA receptors, suggesting potential applications in neurological conditions. nih.gov Specifically, the compound 5-methyl-3-(4-trifluoromethoxy-phenylamino)-cyclohex-2-enone showed potent inhibition of neuronal activity. nih.gov Other research has focused on the development of PIM kinase inhibitors for hematological malignancies, utilizing a 5-methylcyclohexyl group as a key structural component. acs.org

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for 5-Methylcyclohexane-1,3-dione, and how are reaction conditions optimized?

  • Answer : The compound is commonly synthesized via condensation reactions. For example, 5,5-dimethylcyclohexane-1,3-dione reacts with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux to form derivatives, with yields optimized by controlling temperature and solvent polarity . Purification often involves crystallization or chromatography. Reaction monitoring via TLC and spectroscopic validation (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) ensures product integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches at 1690–1715 cm⁻¹ and hydroxyl (O-H) bands .
  • NMR : ¹H NMR resolves methyl groups (δ 1.0–1.5 ppm) and enolic protons (δ 5.0–6.0 ppm); ¹³C NMR confirms ketone carbons at ~200 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for the parent compound) and fragmentation patterns validate structure .
  • X-ray crystallography : Resolves steric effects of substituents in derivatives .

Q. What are the typical chemical reactions involving this compound, and how are they mechanistically rationalized?

  • Answer : The compound undergoes:

  • Michael additions : With α,β-unsaturated carbonyls under basic conditions, forming fused cyclohexane systems .
  • Mannich reactions : With amines and aldehydes to generate β-amino ketones, critical in alkaloid synthesis .
  • Oxidation/Reduction : Ketones are reduced to alcohols (e.g., using NaBH₄) or oxidized to carboxylic acids (e.g., KMnO₄) . Mechanistic studies often employ isotopic labeling or computational modeling to track regioselectivity .

Advanced Questions

Q. How is this compound utilized in multi-step natural product syntheses, such as Heathcock’s lycopodine synthesis?

  • Answer : In Heathcock’s approach, the compound serves as a precursor for a Mannich cyclization. Key steps include:

Michael addition to acrylonitrile to form a cyclohexenone intermediate.

Tosylation and hydrolysis to generate a primary amine.

Acid-catalyzed cyclization to assemble the tricyclic core of lycopodine .

  • Challenges : Diastereoselectivity is controlled via reaction equilibration, while protecting groups (e.g., acetals) prevent side reactions .

Q. What computational strategies are employed to predict the reactivity and binding properties of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in cycloadditions . Molecular docking simulations model interactions with biological targets (e.g., enzymes), using software like AutoDock to optimize binding affinities .

Q. How can researchers resolve contradictions in reaction outcomes for this compound, such as unexpected regioselectivity or byproduct formation?

  • Answer : Systematic analysis includes:

  • Kinetic vs. thermodynamic control : Varying temperature (e.g., reflux vs. RT) to favor desired pathways .
  • Isolation of intermediates : Using quenching or in-situ NMR to identify transient species .
  • Cross-validation : Comparing experimental data with computational predictions (e.g., DFT for transition states) .
  • Example: In biotransformation studies, iodolactone byproducts were traced to halogenation side reactions, mitigated by adjusting stoichiometry .

Q. What role does this compound play in organocatalytic cascades, and how is stereocontrol achieved?

  • Answer : The compound acts as a dienophile in Diels-Alder reactions under organocatalytic conditions. For example, chiral amines (e.g., proline derivatives) induce enantioselectivity via hydrogen-bonding interactions with the diketone. Stereocontrol is validated by X-ray crystallography and polarimetry .

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5-Methylcyclohexane-1,3-dione

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